2-(4-chlorophenoxy)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a thiadiazole-acetamide hybrid featuring a 4-chlorophenoxy group and a 3,4-dihydroquinoline moiety linked via a sulfanyl bridge. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its bioactivity, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S2/c22-15-7-9-16(10-8-15)29-12-18(27)23-20-24-25-21(31-20)30-13-19(28)26-11-3-5-14-4-1-2-6-17(14)26/h1-2,4,6-10H,3,5,11-13H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNUVKSCWKGFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route generally starts with the preparation of the chlorophenoxy intermediate, followed by the introduction of the dihydroquinolinyl group. The final step involves the formation of the thiadiazolyl acetamide linkage. Industrial production methods may vary, but they often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy and thiadiazolyl sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
Thiadiazole-acetamide derivatives share a common core structure but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogs
Q & A
Q. What are the optimal reaction conditions for synthesizing the compound?
The synthesis involves multi-step reactions, including thiadiazole ring formation and acylation. Key parameters include:
- Temperature : 60–80°C for cyclization steps to ensure ring closure without side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution and acylation efficiency .
- Catalysts : Triethylamine or NaH for deprotonation during coupling reactions .
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediates .
Q. Which characterization techniques are critical for verifying the compound’s structure?
- NMR Spectroscopy : - and -NMR confirm substituent integration and connectivity (e.g., chlorophenoxy protons at δ 7.2–7.4 ppm, thiadiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 529.2) .
- Elemental Analysis : Ensures purity (>98%) by matching C, H, N, S percentages to theoretical values .
Q. How does the choice of substituents (e.g., chlorophenoxy, dihydroquinolinyl) influence solubility?
- Chlorophenoxy : Increases lipophilicity (logP ~3.5), reducing aqueous solubility but enhancing membrane permeability .
- Dihydroquinolinyl : The basic nitrogen improves solubility in acidic buffers (e.g., pH 4.0) via protonation .
- Thioether Linkage : Enhances metabolic stability compared to ethers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields?
Discrepancies arise from:
- Purification Methods : Column chromatography (silica gel, CHCl/MeOH) vs. recrystallization (ethanol/water) can alter yields (60–85% vs. 50–70%) .
- Impurity Profiles : Side products (e.g., unreacted thiol intermediates) may skew yields; optimize via stepwise quenching and extraction .
Q. What mechanistic insights guide the design of in vitro assays for biological activity?
- Target Engagement : Use fluorescence polarization assays to measure binding affinity to enzymes (e.g., kinase IC < 1 µM) .
- Cellular Uptake : Radiolabel the compound (e.g., -acetamide) to quantify intracellular accumulation in cancer cell lines .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. How do electronic effects of substituents modulate reactivity in SAR studies?
- Chlorophenoxy : Electron-withdrawing Cl increases electrophilicity of the acetamide carbonyl, enhancing interactions with nucleophilic residues (e.g., cysteine in enzymes) .
- Dihydroquinolinyl : The conjugated system stabilizes charge transfer complexes, critical for intercalation in DNA-binding assays .
- Thiadiazole Ring : Electron-deficient nature facilitates π-π stacking in protein active sites .
Q. What strategies improve compound stability during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the thioether bond .
- Buffer Selection : Avoid basic conditions (pH >8.0) to prevent thiadiazole ring degradation .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies for cytotoxicity evaluation?
- Cell Lines : Use panels (e.g., NCI-60) to assess selectivity (e.g., IC < 10 µM in leukemia vs. >50 µM in normal lymphocytes) .
- Controls : Include cisplatin (positive control) and DMSO (vehicle control) to normalize data .
- Statistical Models : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes .
Q. What computational methods validate molecular docking predictions?
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding mode stability .
- MM-PBSA : Calculate binding free energies to rank docking poses (ΔG < -30 kcal/mol indicates high affinity) .
Q. How can contradictory bioactivity data across studies be reconciled?
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
- Metabolite Interference : Use LC-MS to identify active metabolites (e.g., oxidized thiadiazole derivatives) that may contribute to false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
